Engineering Mechanism-Based Inhibitors: A Technical Guide to Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate
Engineering Mechanism-Based Inhibitors: A Technical Guide to Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate
As a Senior Application Scientist in medicinal chemistry, I frequently encounter chemical intermediates that serve as the linchpin for entire classes of therapeutics. Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate (specifically its Z-isomer) is one such foundational building block. It is the critical precursor for synthesizing mechanism-based fluoroallylamine inhibitors targeting copper-dependent amine oxidases, such as Lysyl Oxidase-like 2/3 (LOXL2/3) and Semicarbazide-sensitive amine oxidase (SSAO/VAP-1)[1][2].
This whitepaper provides an in-depth analysis of the chemical properties, synthesis protocols, and downstream applications of this intermediate, designed to equip drug development professionals with actionable, field-proven insights.
Chemical Properties & Structural Significance
The utility of tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate lies in its highly functionalized scaffold. It combines a Boc-protected amine, an allylic alcohol, and a strategically placed fluorine atom on a double bond.
Quantitative Data: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (Z)-tert-butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate |
| CAS Registry Number | 404385-37-1[3] |
| Molecular Formula | C9H16FNO3[4] |
| Molecular Weight | 205.23 g/mol [4] |
| SMILES String | CC(C)(C)OC(=O)NCC=C(F)CO[4] |
| Primary Application | Precursor for LOXL2/3 and SSAO/VAP-1 inhibitors[1][2] |
The Fluoroallylamine Pharmacophore: Mechanistic Rationale
Why is the Z-fluoroallylamine geometry so critical? In the development of LOXL2 inhibitors, the goal is to halt the aberrant cross-linking of collagen and elastin implicated in severe fibrotic diseases[1].
The Z-isomer of this intermediate precisely mimics the spatial orientation of natural lysine substrates. When the downstream drug (e.g., PXS-5120A) enters the LOXL2 active site, the enzyme attempts to oxidize the primary amine. However, the presence of the highly electronegative fluorine atom on the adjacent alkene alters the electronic landscape. Enzymatic oxidation generates a highly reactive, electrophilic fluoroimine intermediate. This intermediate acts as a "suicide substrate," undergoing rapid nucleophilic attack by an active site residue to form a permanent covalent adduct, thereby irreversibly shutting down the enzyme[1][5].
Mechanism of irreversible LOXL2 inhibition by fluoroallylamine derivatives.
Synthesis and Isomeric Resolution Protocol
The synthesis of this intermediate requires precise control over reduction conditions to prevent over-reduction of the alkene or cleavage of the Boc protecting group. The following protocol details the reduction of E/Z-ethyl 4-(tert-butoxycarbonylamino)-2-fluorobut-2-enoate to the target allylic alcohol[6].
Step-by-Step Methodology
Step 1: Controlled DIBAL-H Reduction
-
Charge a flame-dried flask with crude E/Z-ethyl 4-(tert-butoxycarbonylamino)-2-fluorobut-2-enoate (18.0 g, 72.8 mmol) and anhydrous THF (150 mL) under a nitrogen atmosphere[6].
-
Cool the stirring solution to 0 °C using an ice bath.
-
Add diisobutylaluminum hydride (DIBAL-H, 1 M in toluene, 182 mL, 182 mmol) dropwise over 45 minutes[6].
-
Maintain stirring at 0 °C for 3 hours[6].
Expertise & Causality: DIBAL-H is selected over stronger reducing agents (like LiAlH4) because its bulky, electrophilic nature allows for the selective reduction of the ester to the alcohol at low temperatures (0 °C) without disturbing the delicate fluoroalkene double bond.
Step 2: Modified Fieser Workup (Quenching)
-
Transfer the reaction mixture to an addition funnel.
-
Add the mixture dropwise to a vigorously stirring biphasic quench solution consisting of crushed ice (100 g) and aqueous NaOH (2 M; 200 mL)[6].
-
Stir the quenched mixture for 2 hours[6].
-
Extract the aqueous phase with diethyl ether (2 × 100 mL), wash combined organics with brine, dry over MgSO4, and concentrate in vacuo[6].
Expertise & Causality: Aluminum hydride reductions notoriously form thick, unfilterable emulsion gels upon aqueous quenching. By utilizing a strong base (2 M NaOH), the insoluble aluminum salts are converted into soluble aluminate complexes ( Al(OH)4− ). This ensures a crisp phase separation during the diethyl ether extraction, maximizing product recovery.
Step 3: Isomeric Separation and Validation
-
Load the crude E/Z alcohol mixture onto a silica gel column (135 g)[6].
-
Elute isocratically using 25% ethyl acetate in n-hexane[6].
-
Isolate the earlier-eluting fractions to yield the target (Z)-tert-butyl 3-fluoro-4-hydroxybut-2-enylcarbamate (6.20 g, ~30% yield) and later fractions for the (E)-isomer (1.85 g, ~8.9% yield)[6].
Self-Validating System: To confirm successful separation, utilize 1 H-NMR (200 MHz; CDCl3). The (E)-isomer is validated by a distinct vinylic proton signal at δ 5.18 (1H, dt, J = 19.2, 8.5 Hz)[6]. The large J coupling constant (~19.2 Hz) is characteristic of trans (E) H-F coupling across the double bond. The (Z)-isomer will exhibit a significantly smaller H-F coupling constant, confirming the required spatial geometry for downstream drug efficacy.
Synthetic workflow isolating the (Z)-isomer for LOXL2 inhibitor development.
Downstream Application: Development of PXS-5120A
Once the (Z)-isomer is isolated, the allylic alcohol is typically activated (e.g., via mesylation using methanesulfonyl chloride and triethylamine) and subsequently displaced by various nucleophiles, such as substituted indoles[1].
This exact chemical pathway led to the discovery of PXS-5120A , a highly potent and irreversible inhibitor of LOXL2 and LOXL3[1][7]. Because the fluoroallylamine core is derived from the (Z)-isomer, PXS-5120A exhibits remarkable selectivity, showing negligible substrate activity for related amine oxidases (like Monoamine Oxidase), which grants it excellent metabolic stability[1][5].
Quantitative Data: PXS-5120A Inhibition Profile
The successful integration of the fluoroallylamine pharmacophore results in sub-nanomolar to low-nanomolar potency across multiple species and isoforms[7].
| Target Enzyme | IC50 Value | Selectivity Note |
| LOXL2 (Human Recombinant) | 5 nM[7] | Primary Target |
| LOXL2 (Mouse Recombinant) | 6 nM[7] | Cross-species efficacy |
| LOXL2 (Rat Recombinant) | 6 nM[7] | Cross-species efficacy |
| LOXL3 (Human Recombinant) | 16 nM[7] | Emerging lung fibrosis target |
| LOXL4 (Human Recombinant) | 280 nM[7] | Moderate blockade |
| LOX (Bovine/Human) | >300-fold selective[7] | High selectivity over pan-LOX |
In in vivo models, the prodrug form of this compound (PXS-5129A) is rapidly hydrolyzed to release the active PXS-5120A free base, maintaining plasma concentrations above the LOXL2 IC50 for over 6 hours, effectively displaying anti-fibrotic activity in liver and lung fibrosis models[5][7].
References
-
Journal of Medicinal Chemistry (ACS Publications). "Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3" (2019). acs.org. Available at:[Link]
- Google Patents. "WO2009066152A2 - Haloallylamine inhibitors of ssao/vap-1 and uses therefor". patents.google.com.
- Google Patents. "WO2020024017A1 - Haloallylamine sulfone derivative inhibitors of lysyl oxidases and uses thereof". patents.google.com.
-
PubMed (NIH). "Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3" (PMID: 31580073). pubmed.ncbi.nlm.nih.gov. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2009066152A2 - Haloallylamine inhibitors of ssao/vap-1 and uses therefor - Google Patents [patents.google.com]
- 3. 404385-37-1|(Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. å-ä¸åºN-[(E)-3-æ°-4-ç¾åº-ä¸-2-ç¯åº]æ°¨åºç²é ¸é ¯ (CAS 404385-38-2) | ç©çå妿§è´¨ãSDSãå®å ¨ä¿¡æ¯åä¾åºå - chemBlink [chemblink.com]
- 5. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2020024017A1 - Haloallylamine sulfone derivative inhibitors of lysyl oxidases and uses thereof - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
